N-(2,1,3-Benzoxadiazol-4-yl)acetamide is a chemical compound that has garnered attention in various scientific domains due to its unique properties and potential applications. This compound belongs to the class of benzoxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and fluorescent properties.
N-(2,1,3-Benzoxadiazol-4-yl)acetamide can be synthesized through various chemical methods and is classified under the category of organic compounds. It is recognized for its structural features that include a benzoxadiazole moiety, which is a bicyclic structure containing nitrogen atoms that contribute to its reactivity and biological activity.
The synthesis of N-(2,1,3-Benzoxadiazol-4-yl)acetamide typically involves several steps:
For example, one method involves condensing a benzoxadiazole derivative with hydrazine hydrate in an ethanol solvent, followed by treatment with acetic anhydride to yield N-(2,1,3-Benzoxadiazol-4-yl)acetamide. The reaction conditions are optimized for time and temperature to maximize yield and purity .
The molecular formula of N-(2,1,3-Benzoxadiazol-4-yl)acetamide is . Its structure features:
The compound's molecular weight is approximately 165.16 g/mol. Its structural representation can be visualized using various chemical drawing software or databases like PubChem .
N-(2,1,3-Benzoxadiazol-4-yl)acetamide can undergo several chemical reactions:
These reactions are often facilitated by specific catalysts or under controlled conditions to ensure high selectivity and yield. For example, acylation may be performed using acid chlorides under basic conditions to prevent side reactions .
The mechanism of action of N-(2,1,3-Benzoxadiazol-4-yl)acetamide is primarily linked to its ability to interact with biological targets such as enzymes or receptors.
Studies have demonstrated that modifications in the structure can significantly affect its binding affinity and selectivity towards specific targets .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and purity of synthesized compounds .
N-(2,1,3-Benzoxadiazol-4-yl)acetamide has various scientific applications:
The ongoing research continues to explore further applications and modifications of this compound for enhanced efficacy in various fields .
Fragment-based drug discovery (FBDD) leverages small molecular fragments (<300 Da) as starting points for ligand development, particularly for challenging targets like the SH2 domain-containing inositol 5-phosphatase 1 (SHIP1). The N-(2,1,3-benzoxadiazol-4-yl)acetamide scaffold serves as a privileged fragment due to its optimal ligand efficiency (LE > 0.3 kcal/mol per non-H atom) and modular chemistry. High-throughput docking campaigns against SHIP1’s phosphatase domain identified this core as a hit with micromolar affinity (Kd ≈ 250 µM) [1] [2]. Computational optimization involved growing the fragment into adjacent subpockets: Adding a para-bromobenzyl group to the acetamide nitrogen improved hydrophobic contacts with Phe336 and Ile341, boosting affinity 10-fold. Further incorporation of a piperazinyl spacer enabled access to a polar subpocket, yielding compound 6j (IC50 = 2.8 ± 0.1 µM) [1] [6].
Table 1: Evolution of Benzoxadiazole Fragments via FBDD
Compound | R1 | R2 | SHIP1 IC50 (µM) | Ligand Efficiency (kcal/mol) |
---|---|---|---|---|
Fragment 1 | H | H | 250 ± 15 | 0.32 |
Derivative A | 4-Br-C6H4 | H | 25 ± 2.1 | 0.29 |
6j | 4-Br-C6H4 | Piperazinyl | 2.8 ± 0.1 | 0.27 |
Covalent fragment screening identified electrophilic derivatives of N-(2,1,3-benzoxadiazol-4-yl)acetamide as tunable probes for cysteine-rich domains. The 7-nitrobenzoxadiazole (NBD) core was functionalized at C4 with chloroacetamide to yield CL-01, which exhibited selective alkylation of SHIP1’s catalytic Cys562 (kinact/KI = 180 M−1s−1) [1]. Reversibility was engineered by replacing chloroacetamide with a disulfide moiety, enabling redox-sensitive inhibition. Mass spectrometry confirmed covalent adduct formation only in the presence of reducing agents, demonstrating conditional activity. This strategy generated probe NBD-SS-2, which showed >50-fold selectivity for SHIP1 over homologous phosphatases like PTEN and INPP5D [1].
Regioselective modification of the benzoxadiazole ring is critical for bioactivity optimization. Key strategies include:
Table 2: Impact of Regiochemistry on Biochemical Activity
Position | Modification | Affinity (IC50, µM) | Key Interaction Partner |
---|---|---|---|
C4 | −NHCH2C6H5 | 48.2 ± 3.1 | His492 (H-bond) |
C4 | −NHC6H4−4-Br | 28.0 ± 0.6 | Phe336 (π-π) |
C7 | −Br | 89.2 ± 4.3 | Access to hydrophobic pocket |
N-Acetamide | −COC6H4−4-OCH3 | 67.3 ± 2.8 | Ser453 (H-bond) |
Hybridization strategies merge N-(2,1,3-benzoxadiazol-4-yl)acetamide with bioactive heterocycles to exploit multitarget engagement:
Table 3: Key Hybrid Derivatives and Bioactivities
Hybrid Type | Compound | Structure | Primary Target (IC50) | Secondary Target (IC50) |
---|---|---|---|---|
Piperazinyl | PZ-4B | C4-piperazine-p-Br-benzyl | SHIP1 (5.7 µM) | α-Glucosidase (116.6 µM) |
Thiazolidinone | 10 | C4-thiazolidinone-4-Br-benzyl | α-Glucosidase (28.0 µM) | SHIP1 (8.3 µM) |
Benzimidazole | 11 | Benzimidazole-C2-thioether | COX-2 (0.72 µM) | 5-Lipoxygenase (8.41 µM) |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8